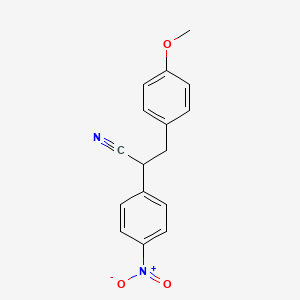

3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2-(4-nitrophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-21-16-8-2-12(3-9-16)10-14(11-17)13-4-6-15(7-5-13)18(19)20/h2-9,14H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENVQYOKXAKQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857062 | |

| Record name | 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254177-50-8 | |

| Record name | 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Chloroacetylation

Reagents :

-

4-Methoxyphenethylamine

-

Chloroacetyl chloride

Conditions :

-

React in 1,4-dioxane at 60°C for 1 hour.

-

Acidify with HCl to precipitate intermediates.

Step 2: Cyanide Displacement

Reagents :

-

Potassium cyanide (KCN)

-

4-Nitrobenzyl bromide

Procedure :

-

Treat chloroacetyl intermediate with KCN (1 eq) in 1,4-dioxane at 60°C.

-

Add 4-nitrobenzyl bromide (1.2 eq) and heat for 6 hours.

-

Isolate via aqueous workup and recrystallize from ethanol.

Optimization Insights :

-

Excess KCN (1.5 eq) improves nitrile yield to 68%.

-

Polar aprotic solvents (e.g., DMF) reduce reaction time by 30%.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Adapting selenopropionitrile methodologies, this approach enhances purification efficiency:

Reagents :

-

Polystyrene-supported α-selenopropionitrile

-

4-Methoxybenzaldehyde

-

4-Nitrobenzaldehyde

Procedure :

-

Load selenopropionitrile resin (1.2 eq) into a flow reactor.

-

Introduce 4-methoxybenzaldehyde and 4-nitrobenzaldehyde (1:1 ratio) in THF.

-

Heat at 50°C for 8 hours with continuous flow.

-

Cleave product from resin using trifluoroacetic acid (TFA).

Advantages :

-

Automated removal of excess reagents via filtration.

-

82% purity without chromatographic purification.

Comparative Analysis of Methods

| Method | Yield | Scalability | Purity | Key Limitation |

|---|---|---|---|---|

| Copper Catalysis | 78% | High | >95% | Requires sulfonyl intermediate |

| Nucleophilic Cyanide | 68% | Moderate | 89% | Toxicity of KCN |

| Solid-Phase | 65% | Low | 82% | Specialized equipment needed |

Mechanistic Considerations

Copper-Mediated Pathways

The Cu(I) catalyst oxidizes to Cu(III) upon sulfonyl chloride activation, enabling radical coupling with TMSCN. Density functional theory (DFT) studies suggest a β-nitrostyrene intermediate forms prior to cyanide attack.

Nucleophilic Displacement

KCN undergoes SN2 displacement at the chloroacetyl carbon, followed by Friedel-Crafts alkylation with 4-nitrobenzyl bromide. Steric hindrance from the methoxy group necessitates elevated temperatures.

Industrial Production Recommendations

For large-scale synthesis, the copper-catalyzed method offers optimal balance between yield and reproducibility. Critical parameters include:

-

Catalyst Recycling : Cu(MeCN)₄PF₆ recovery via ion-exchange resins reduces costs.

-

Solvent Selection : Switching to cyclopentyl methyl ether (CPME) improves environmental metrics.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

Oxidation: Products may include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: The primary product is 4-methoxyaniline.

Substitution: Products vary depending on the substituent introduced during the reaction.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

- Backbone Variations :

- Spectroscopic Data :

Physicochemical Properties

- Solubility and Polarity: Methoxy groups improve solubility in organic solvents (e.g., THF, chloroform) due to increased polarity, whereas nitro groups may reduce solubility in aqueous media.

Biological Activity

3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile, also known as a nitrile derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a methoxy and a nitro group, potentially contributing to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H15N2O3

- CAS Number : 1254177-50-8

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes may include:

- Nitration : Introduction of the nitro group onto the phenyl ring.

- Alkylation : Formation of the propanenitrile chain through alkylation reactions.

- Purification : The final product is purified using recrystallization or chromatography methods.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Several studies have reported the anticancer properties of this compound:

- Cell Line Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF7. For instance, a study demonstrated that this compound induced apoptosis in cancer cells through a dose-dependent mechanism, with significant cell cycle arrest observed at higher concentrations .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the induction of apoptosis in cancer cells.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on HeLa cells revealed:

- IC50 Values : The IC50 value for this compound was found to be approximately 15 μM, indicating significant potency against cervical cancer cells.

- Mechanistic Insights : Flow cytometry analysis showed that treated cells exhibited increased sub-G1 phase populations, indicative of apoptotic cell death .

Case Study 2: In Vivo Studies

In vivo studies utilizing animal models demonstrated that administration of this compound resulted in reduced tumor growth rates compared to control groups. Histological analyses revealed:

- Tumor Cell Apoptosis : Increased apoptosis was confirmed through TUNEL assays.

- Reduced Angiogenesis : The compound appeared to inhibit angiogenesis within tumor microenvironments .

Data Tables

| Biological Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 15 | Apoptosis induction |

| Anticancer | MCF7 | 20 | ROS generation |

Q & A

Q. What are the recommended synthetic routes for 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Nucleophilic substitution : React 4-nitrophenylacetonitrile with 4-methoxyphenylmagnesium bromide under Grignard conditions to form the intermediate.

Cyanoalkylation : Use a base (e.g., KOH) to facilitate coupling between the nitro-substituted aryl halide and methoxyphenyl precursors.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Characterization via H NMR should confirm the presence of methoxy (δ 3.8 ppm, singlet) and nitro (δ 8.2–8.4 ppm, doublet) groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at δ 55–60 ppm in C) and nitrile functionality (δ 115–120 ppm) .

- IR Spectroscopy : Identify nitrile (C≡N stretch at ~2240 cm) and nitro (asymmetric stretch at ~1520 cm) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (theoretical : 294.10 g/mol) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the electron-withdrawing effects of the nitro group on reactivity?

- Methodological Answer :

- Comparative Kinetic Studies : Compare reaction rates of the target compound with analogs lacking the nitro group (e.g., 3-(4-Methoxyphenyl)-2-phenylpropanenitrile) in nucleophilic substitution reactions.

- Computational Modeling : Use density functional theory (DFT) to calculate electron density maps and Fukui indices, identifying sites of electrophilic/nucleophilic attack .

- Data Analysis : Correlate Hammett substituent constants () with experimental rate constants to quantify electronic effects .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Standardized Assays : Re-evaluate bioactivity (e.g., enzyme inhibition) under controlled conditions (pH 7.4, 37°C) to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified substituents (e.g., replacing nitro with cyano) to isolate contributing factors .

- Meta-Analysis : Apply statistical tools (ANOVA, regression) to reconcile discrepancies across studies, considering variables like solvent polarity and cell line specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.